molecular formula C6H9ClN2S B8553519 2-(2-Chloroethyl thio)-1-methylimidazole

2-(2-Chloroethyl thio)-1-methylimidazole

Cat. No.: B8553519
M. Wt: 176.67 g/mol
InChI Key: DJEXNCDGAAYYPH-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl thio)-1-methylimidazole is a substituted imidazole derivative featuring a methyl group at the 1-position and a 2-chloroethylthio (-S-CH2CH2Cl) group at the 2-position of the imidazole ring. This compound combines the heterocyclic imidazole core—known for its role in biological systems (e.g., histidine, purines)—with a reactive chloroethylthio substituent. Though direct synthetic or biological data for this compound are absent in the provided evidence, structurally analogous compounds (e.g., imidazoles, benzimidazoles, and chloroethyl-containing agents) offer insights into its properties .

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)-1-methylimidazole

InChI

InChI=1S/C6H9ClN2S/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5H2,1H3

InChI Key

DJEXNCDGAAYYPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCCl

Origin of Product

United States

Comparison with Similar Compounds

2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole ()

  • Structure : Contains a 4,5-dihydroimidazole core with a 2-chlorobenzylthio substituent.
  • Key Differences : The chlorobenzyl group increases aromaticity and steric bulk compared to the chloroethylthio group in the target compound. This may reduce alkylating reactivity but enhance binding to aromatic biomolecules.

2-Methylimidazole ()

  • Structure : Lacks the chloroethylthio group, featuring only a methyl substituent at the 2-position.
  • Key Differences : The absence of the chloroethylthio group eliminates alkylating capability. 2-Methylimidazole is more water-soluble and basic due to the electron-donating methyl group.

Benzimidazole Derivatives

2-(Chloromethyl)-1-phenyl-1H-benzimidazole ()

  • Structure : Benzimidazole fused with a benzene ring, substituted with a chloromethyl (-CH2Cl) group.
  • Key Differences: The chloromethyl group is less sterically hindered than chloroethylthio, enabling faster alkylation.
  • Data: Limited activity data, but chloromethyl groups are known alkylating agents in anticancer drugs .

2-(Ethenylthio)-1H-benzimidazole ()

  • Structure : Features a vinylthio (-S-CH=CH2) substituent.
  • Data: No biological data provided; vinylthio groups may participate in Michael addition reactions .

Non-Imidazole Chloroethylthio Compounds

Bis(2-[(2-chloroethyl)thio]ethyl) Ether ()

  • Structure : A sulfur mustard analog with two chloroethylthio groups linked by an ether.
  • Key Differences: The bifunctional alkylating design enables DNA cross-linking, unlike the monofunctional target compound. Higher lipophilicity and toxicity are expected.
  • Data : Classified as a Schedule 1A04 compound under chemical weapons conventions due to extreme reactivity .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()

  • Structure : Nitrosourea with a 2-chloroethyl group.
  • Key Differences : The nitroso group generates reactive isocyanates and carbonium ions, enabling dual alkylation and carbamoylation. The chloroethyl group facilitates blood-brain barrier penetration.
  • Data : Rapid plasma degradation (t½ = 5 min) and cerebrospinal fluid accumulation in dogs; excreted via kidneys .

Research Implications and Gaps

While 2-(2-Chloroethyl thio)-1-methylimidazole shares structural motifs with alkylating agents and imidazole-based therapeutics, direct experimental data are lacking. Key research priorities include:

Synthesis Optimization : Leveraging thioether-forming reactions (e.g., nucleophilic substitution with 2-mercaptoimidazoles) .

Toxicity Profiling : Computational tools like GUSAR (used in ) could predict acute toxicity and guide safety studies.

Mechanistic Studies : Comparative analysis of alkylation kinetics with nitrosoureas () and sulfur mustards ().

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction of methimazole (1 ) with DCE follows a two-step S-alkylation process (Scheme 1):

  • First Alkylation : Methimazole attacks DCE, forming 2-[(2-chloroethyl)thio]-1-methylimidazole (3 ).

  • Second Alkylation : A second equivalent of methimazole reacts with 3 , yielding 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (2 ).

Scheme 1 :
Methimazole+DCE32\text{Methimazole} + \text{DCE} \rightarrow \text{3} \rightarrow \text{2}

Solvent and Catalytic Effects

  • Formic Acid as Co-Solvent : The addition of formic acid enhances reaction efficiency, increasing the yield of 3 from 12.1% to 73% by protonating the thione sulfur and accelerating nucleophilic attack.

  • Temperature Dependence : Refluxing DCE (83°C) without acid yields 3 alongside thiiranium ion derivatives (e.g., 4a ), highlighting competing pathways under thermal stress.

Optimization of Reaction Conditions

Yield Maximization Strategies

ConditionYield of 3 ByproductsReference
Room temperature, 15 days12.1%2 , unreacted 1
Reflux with formic acid73%2a (anhydrate)
Dry DCE, reflux68%4a , 2d

Isolation of Intermediate 3

Column chromatography (silica gel, ethyl acetate/methanol eluent) effectively isolates 3 as a colorless oil. Purity is confirmed via high-resolution mass spectrometry (HRMS) and 1H^1\text{H}-NMR.

Isolation and Purification Techniques

Chromatographic Separation

  • Silica Gel Chromatography : Neutral alumina columns separate 3 from polymeric byproducts, with a mobile phase of dichloromethane:methanol (9:1).

  • Crystallization : Recrystallization from ethanol/water mixtures yields 2b (dihydrochloride tetrahydrate), characterized by single-crystal X-ray diffraction.

Characterization and Analytical Methods

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl₃) :

    • δ 7.05 (s, 1H, imidazole H-4)

    • δ 3.72 (s, 3H, N–CH₃)

    • δ 3.58 (t, J = 6.8 Hz, 2H, SCH₂CH₂Cl)

    • δ 3.42 (t, J = 6.8 Hz, 2H, SCH₂CH₂Cl).

  • HRMS (ESI+) : m/z 205.0298 [M+H]⁺ (calc. 205.0295 for C₆H₁₀ClN₂S).

X-Ray Crystallography

Single-crystal analysis of 4a (thiiranium ion derivative) confirms the chair conformation of the imidazothiazolium ring, with a C–S bond length of 1.81 Å, indicative of partial double-bond character.

Stability and Isomerization Considerations

Thermal Isomerization

Heating 3 at 80°C induces cyclization to thiiranium ion 4b (Scheme 2), characterized by tetrafluoroborate counterion. This transformation underscores the compound’s susceptibility to intramolecular nucleophilic attack.

Scheme 2 :
3Δ4b\text{3} \xrightarrow{\Delta} \text{4b}

Hydrolytic Stability

Prolonged exposure to moisture converts 3 to 2c (dihydrate), necessitating anhydrous storage conditions .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Chloroethyl thio)-1-methylimidazole, and how do solvent/catalyst choices influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous imidazole derivatives, ethanol or acetonitrile is used as a solvent under reflux (60–80°C) with catalysts like triethylamine or ammonium acetate to facilitate thioether bond formation . Yield optimization may require adjusting molar ratios (e.g., 1:1.2 for chloroethylating agents to imidazole precursors) and reaction times (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2-(2-Chloroethyl thio)-1-methylimidazole?

  • Methodological Answer : Use a combination of:

  • FT-IR : To verify thioether (C-S stretch, ~600–700 cm⁻¹) and imidazole ring (C=N stretch, ~1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Key signals include imidazole protons (δ 6.8–7.5 ppm) and chloroethyl groups (δ 3.5–4.0 ppm for CH₂Cl) .
  • Elemental Analysis : Confirm %C, %H, and %Cl align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(2-Chloroethyl thio)-1-methylimidazole in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electron density of the thioether group and chloroethyl chain. Studies on similar compounds show that the sulfur atom’s lone pairs enhance nucleophilicity, while the chloroethyl group’s electrophilicity drives substitution. Solvent effects (polar aprotic vs. protic) can be simulated using the Polarizable Continuum Model (PCM) to predict reaction pathways .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of 2-(2-Chloroethyl thio)-1-methylimidazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, bacterial strains) or impurities. To address this:

  • Standardize Assays : Use identical microbial strains (e.g., E. coli ATCC 25922) and pH-buffered media (e.g., pH 7.4 for bacterial vs. pH 6.5 for fungal tests) .
  • Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity before biological testing .
  • Dose-Response Analysis : Compare IC₅₀ values across studies to identify activity thresholds and potential cytotoxicity .

Q. How do substituent modifications on the imidazole ring (e.g., methyl vs. aryl groups) alter the compound’s stability and bioactivity?

  • Methodological Answer : Substituents impact electronic and steric properties:

  • Electron-Withdrawing Groups (e.g., -Cl): Increase stability by reducing electron density on the imidazole ring but may decrease solubility .
  • Aryl Groups : Enhance π-π stacking with biological targets (e.g., enzyme active sites), improving antimicrobial potency. For example, 4,5-diphenylimidazole derivatives show enhanced activity against S. aureus compared to alkyl-substituted analogs .
  • Experimental Validation : Synthesize analogs (e.g., 2-(2-Chloroethyl thio)-4-phenylimidazole) and compare stability (TGA/DSC) and bioactivity (MIC assays) .

Data Contradiction and Optimization Questions

Q. Why do some studies report low yields in the synthesis of 2-(2-Chloroethyl thio)-1-methylimidazole, and how can this be mitigated?

  • Methodological Answer : Low yields (~30–40%) often stem from side reactions (e.g., hydrolysis of the chloroethyl group). Mitigation strategies include:

  • Dry Solvents : Use anhydrous acetonitrile to minimize hydrolysis .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol intermediates .
  • Stepwise Synthesis : Isolate intermediates (e.g., 1-methylimidazole-2-thiol) before chloroethylation to improve control .

Q. How can researchers optimize experimental conditions for replicating studies on this compound’s biological activity?

  • Methodological Answer : Key variables to standardize:

  • Solvent for Bioassays : Use DMSO (≤1% v/v) to maintain compound solubility without cytotoxicity .
  • Cell Lines : Select consistent models (e.g., HeLa for cytotoxicity, NIH/3T3 for non-target effects) .
  • Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests) to validate assay sensitivity .

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